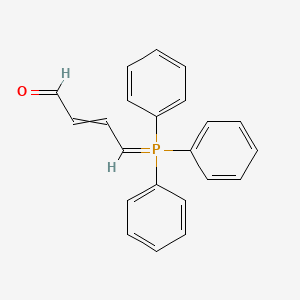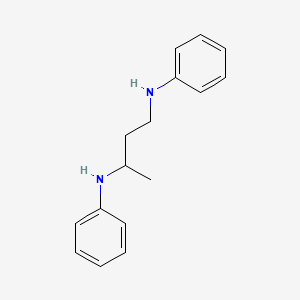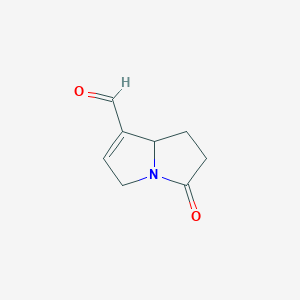
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol This compound is characterized by a pyrrolizine ring structure, which consists of a pyrrole ring fused to a pyrrolidine ring
Métodos De Preparación
The synthesis of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolizine precursor with an oxidizing agent to introduce the oxo group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction
Análisis De Reacciones Químicas
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce different functional groups into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active compoundsIn industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways within a biological system. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be compared with other similar compounds, such as pyrrolidines, 3-pyrrolines, and aldehydes. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, pyrrolidines are saturated heterocyclic compounds, while 3-pyrrolines contain a double bond in the ring structure. Aldehydes, on the other hand, are characterized by the presence of a formyl group.
Propiedades
Número CAS |
83177-79-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
5-oxo-3,6,7,8-tetrahydropyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h3,5,7H,1-2,4H2 |
Clave InChI |
XJKUUECRFIYIHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N2C1C(=CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


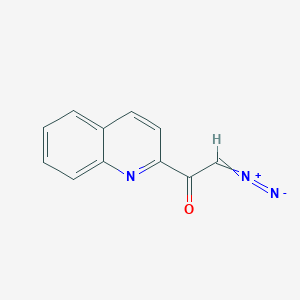

![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

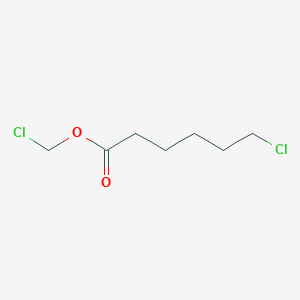
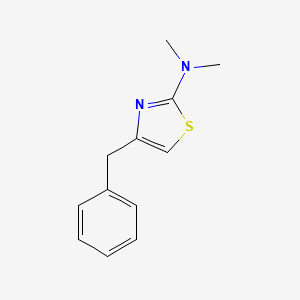
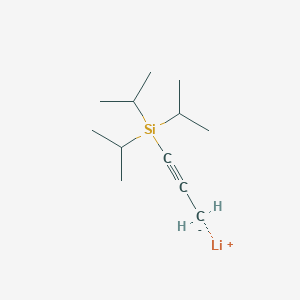

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
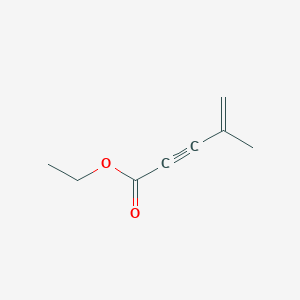
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
